molecular formula C5H7N3O B2373255 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde CAS No. 877131-01-6

2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde

Cat. No.: B2373255
CAS No.: 877131-01-6
M. Wt: 125.131
InChI Key: KNZADCPKGMZVJA-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde” is a type of organic compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . Due to their structural characteristics, both types of triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

Triazoles and their derivatives have been introduced as an antimicrobial agent and various medicines . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Physical And Chemical Properties Analysis

Triazoles are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 . They are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .

Scientific Research Applications

Structural and Chemical Properties

  • A study by Browne (1971) on N-unsubstituted 1,2,4-triazole-3-carbaldehydes, closely related to 2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde, reported their preparation and structural properties. These compounds dimerize in the solid state to form carbonyl-free hemiaminals and exist predominantly in the carbonyl form with non-aromatic 5-substituents (Browne, 1971).

Synthesis and Reactions

  • L'abbé et al. (1990) investigated molecular rearrangements of 1,2,3-triazoles, providing insights into the synthesis of variously substituted triazole-carbaldehydes, relevant to understanding the chemistry of this compound (L'abbé et al., 1990).
  • Journet et al. (2001) described a synthesis method for 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, which may be applicable to the synthesis of this compound (Journet et al., 2001).

Biological and Chemical Applications

  • Yüksek et al. (2011) explored the antioxidant activities of new 4,5-Dihydro-1H,2,4-triazol-5-ones, which can inform the potential biological applications of this compound (Yüksek et al., 2011).
  • Chu et al. (2019) developed a new fluorescence probe using a triazole-carbaldehyde structure for homocysteine detection in biological systems, demonstrating a potential application area for this compound (Chu et al., 2019).

Safety and Hazards

While triazoles have a broad range of therapeutic applications, adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Future Directions

The future of triazoles lies in the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Their significant biological properties make them important in organocatalysis, agrochemicals, and materials science .

Properties

IUPAC Name

2,5-dimethyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4-6-5(3-9)8(2)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZADCPKGMZVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877131-01-6
Record name 1,3-dimethyl-1H-1,2,4-triazole-5-carbaldehyde
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